molecular formula C28H42O14 B1259293 Asperuloide C

Asperuloide C

カタログ番号: B1259293
分子量: 602.6 g/mol
InChIキー: PFSFXJSOGDCTSL-ZPYUVLKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Asperuloide C (C₂₈H₄₃O₁₄) is a dimeric iridoid glucoside isolated from Asperula maximowiczii . It was first characterized in 2002 alongside Asperuloides A and B. Key features include:

  • Molecular structure: A dimeric framework with ester and hydroxyl groups, as indicated by IR peaks at 3422 cm⁻¹ (hydroxyl) and 1718 cm⁻¹ (ester) .
  • Stereochemistry: A negative optical rotation ([α]ᴅ¹⁹ = -53.2° in MeOH), suggesting distinct chirality compared to related compounds .
  • Biosynthetic origin: Derived from iridoid precursors, common in plants of the Rubiaceae family, which are known for bioactive secondary metabolites .

特性

分子式

C28H42O14

分子量

602.6 g/mol

IUPAC名

methyl (1S,4aS,6S,7R,7aS)-6-[3-hydroxy-2-[(1S,2R,3S)-2-methoxycarbonyl-3-methylcyclopentyl]propanoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C28H42O14/c1-11-5-6-13(19(11)26(36)38-4)15(8-29)25(35)40-17-7-14-16(24(34)37-3)10-39-27(20(14)12(17)2)42-28-23(33)22(32)21(31)18(9-30)41-28/h10-15,17-23,27-33H,5-9H2,1-4H3/t11-,12-,13+,14+,15?,17-,18+,19+,20+,21+,22-,23+,27-,28-/m0/s1

InChIキー

PFSFXJSOGDCTSL-ZPYUVLKVSA-N

異性体SMILES

C[C@H]1CC[C@@H]([C@@H]1C(=O)OC)C(CO)C(=O)O[C@H]2C[C@H]3[C@@H]([C@H]2C)[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

正規SMILES

CC1CCC(C1C(=O)OC)C(CO)C(=O)OC2CC3C(C2C)C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O

同義語

asperuloide C

製品の起源

United States

類似化合物との比較

Table 1: Comparative Structural and Spectroscopic Data

Parameter Asperuloide A Asperuloide B Asperuloide C
Molecular formula C₂₇H₃₈O₁₃ C₂₇H₃₈O₁₃ C₂₈H₄₃O₁₄
Optical rotation ([α]ᴅ) -19.5° (c 1.52, CHCl₃) -40.6° (c 0.38, MeOH) -53.2° (c 0.063, MeOH)
UV λmax (MeOH) 235 nm (log ε 3.93) 236 nm (log ε 4.02) 235 nm (log ε 3.88)
IR νmax (cm⁻¹) 3422, 1718, 1646 3414, 1726, 1634 3422, 1718, 1634
HRFABMS ([M+H]⁺) 571.2382 571.2410 603.2663

Key Observations:

Molecular Formula : Asperuloide C has an additional CH₅O unit compared to A and B, likely due to a methoxy or hydroxyl substitution .

Stereochemical Differences : The progressive increase in negative optical rotation (A: -19.5° → C: -53.2°) implies enhanced chirality, possibly from additional stereocenters or glycosidic linkages .

IR Profiles : All three compounds share hydroxyl and ester groups, but Asperuloide B shows a distinct ester peak at 1726 cm⁻¹, suggesting a different electronic environment .

Mass Spectrometry : The 32 Da difference between Asperuloide C (603.2663) and A/B (571.23xx) confirms the presence of an extra oxygenated functional group .

Comparison with Other Iridoid Glycosides

Asperuloside (CAS 14259-45-1)

  • Structure: A monomeric iridoid glucoside (C₁₈H₂₂O₁₁) lacking the dimeric framework of Asperuloide C .
  • Functional Role : Used as a reference compound for quantifying iridoids in herbal extracts, highlighting its simpler structure and established analytical utility compared to Asperuloide C .

Piccouioside II

  • Co-isolation : Piccouioside II was isolated alongside Asperuloide C in Asperula maximowiczii but differs in glycosylation patterns and bioactivity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Asperuloide C in laboratory settings, and how can researchers ensure reproducibility?

  • Answer : Asperuloide C synthesis typically involves [describe general synthetic routes, e.g., cycloaddition or glycosylation steps]. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate purity via HPLC or NMR . Include step-by-step protocols in the "Experimental" section of manuscripts, adhering to journal guidelines for compound characterization (e.g., reporting retention factors, spectral data) . For novel methods, provide raw data in supplementary materials to enable replication .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing Asperuloide C’s structural and chemical properties?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight . Pair these with chromatographic methods (e.g., reverse-phase HPLC) to assess purity. For crystalline forms, X-ray diffraction provides definitive structural confirmation . Report spectral anomalies (e.g., solvent peaks) to avoid misinterpretation .

Advanced Research Considerations

Q. How can researchers design experiments to elucidate Asperuloide C’s molecular targets and mechanisms of action in cellular models?

  • Answer : Employ a combination of in silico docking studies (to predict target binding) and in vitro assays (e.g., kinase inhibition, fluorescence polarization). Use CRISPR/Cas9 gene knockout models to validate target engagement . For mechanistic studies, integrate transcriptomic or proteomic profiling to identify downstream pathways affected by Asperuloide C . Ensure controls (e.g., vehicle-treated cells) are included to isolate compound-specific effects .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for Asperuloide C across studies?

  • Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions) contributing to discrepancies . Replicate experiments under standardized protocols, varying one parameter at a time (e.g., pH, incubation time). Use statistical tools (ANOVA, regression analysis) to quantify the impact of each variable . Publish negative results to enhance data transparency .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Asperuloide C’s pharmacological assays?

  • Answer : Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation) to calculate EC₅₀/IC₅₀ values . Report confidence intervals and goodness-of-fit metrics (R², residual plots). For comparative studies, apply Student’s t-test or Mann-Whitney U test, adjusting for multiple comparisons (e.g., Bonferroni correction) . Share raw data in supplementary tables to enable independent validation .

Q. How should researchers address batch-to-batch variability in Asperuloide C synthesis during data interpretation?

  • Answer : Quantify variability via quality control metrics (e.g., purity by HPLC, yield consistency). Use multivariate analysis (e.g., PCA) to correlate batch-specific impurities with bioactivity outliers . In manuscripts, disclose batch numbers and analytical results to contextualize findings .

Experimental Design and Optimization

Q. What criteria should guide the selection of in vivo models for studying Asperuloide C’s pharmacokinetics and toxicity?

  • Answer : Prioritize models with metabolic similarity to humans (e.g., murine CYP450 isoforms) for pharmacokinetic studies . For toxicity, adhere to OECD guidelines (e.g., acute/chronic dosing protocols) and include histopathological endpoints . Justify sample sizes using power analysis to ensure statistical robustness .

Q. How can researchers optimize Asperuloide C’s solubility and stability in experimental formulations?

  • Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) and pH buffers to enhance aqueous solubility. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification . Report storage conditions and excipient ratios in methods sections to aid reproducibility .

Data Presentation and Publication

Q. What are the best practices for presenting complex datasets (e.g., omics profiles) in Asperuloide C studies?

  • Answer : Use heatmaps or volcano plots to visualize differentially expressed genes/proteins, annotated with pathway analysis tools (e.g., KEGG, GO) . For large datasets, deposit raw files in public repositories (e.g., GEO, PRIDE) and reference accession numbers in the manuscript . In tables, highlight key findings (e.g., fold-changes, p-values) while relegating raw data to supplements .

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